4-Bromo-2-(bromomethyl)benzenesulphonyl chloride
Description
4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a bromine atom at position 4 and a bromomethyl group (-CH₂Br) at position 2. Its molecular formula is C₇H₅Br₂ClO₂S, with a molecular weight of 356.44 g/mol. The compound’s structure imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry.
Key features:
- Dual bromine substituents: The bromine atom at position 4 and bromomethyl group at position 2 enable diverse reactivity, including halogen exchange and alkylation.
- Electrophilic sulfonyl chloride group: The -SO₂Cl moiety facilitates reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioethers.
- Steric considerations: The bromomethyl group introduces moderate steric hindrance compared to bulkier substituents like trifluoromethyl (-CF₃).
Properties
Molecular Formula |
C7H5Br2ClO2S |
|---|---|
Molecular Weight |
348.44 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Br2ClO2S/c8-4-5-3-6(9)1-2-7(5)13(10,11)12/h1-3H,4H2 |
InChI Key |
NGHWGFZQMVNIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride typically involves the bromination of toluenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, often using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is conducted under inert gas conditions (such as nitrogen or argon) at temperatures ranging from 2-8°C to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Strong Bases: Such as sodium hydroxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Substituted Benzenesulphonyl Chlorides: Formed through nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Synthetic Applications
1.1. Intermediate in Organic Synthesis
4-Bromo-2-(bromomethyl)benzenesulphonyl chloride serves as an essential intermediate in the synthesis of various organic compounds. Its sulphonyl chloride group allows for nucleophilic substitution reactions, making it valuable for creating sulfonamide derivatives and other functionalized compounds. For instance, it has been used in the alkylation of phenolic compounds, leading to the formation of ether derivatives that are crucial in pharmaceutical applications .
1.2. Cross-Coupling Reactions
The compound is also utilized in cross-coupling reactions, such as Suzuki and Heck reactions, where it acts as a coupling partner to form biaryl compounds. These biaryl compounds are often found in biologically active molecules and can serve as precursors for drug development .
Pharmaceutical Applications
2.1. Drug Development
In medicinal chemistry, 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is explored for its potential as a scaffold for designing new therapeutic agents. It has been incorporated into various drug candidates targeting neurological disorders, showcasing its ability to modulate receptor activity through structural modifications .
Case Study: Positive Allosteric Modulator Development
A notable application involves the synthesis of positive allosteric modulators for the M1 muscarinic receptor, where derivatives of 4-bromo-2-(bromomethyl)benzenesulphonyl chloride were synthesized and evaluated for their efficacy in enhancing receptor activity . This research highlights the compound's role in developing drugs that could potentially treat cognitive impairments.
Cosmetic Formulations
3.1. Stability and Efficacy in Cosmetics
The compound's properties have been investigated for use in cosmetic formulations, particularly due to its ability to enhance the stability and effectiveness of active ingredients. Research indicates that formulations incorporating sulfonyl chlorides can improve skin penetration and bioavailability of cosmetic agents, thereby enhancing their efficacy .
3.2. Safety Assessments
Before introducing new cosmetic products containing this compound, thorough safety assessments are conducted to ensure compliance with regulatory standards such as the EU Directive on cosmetic products (1223/2009). These assessments include evaluating skin irritation potential and overall product safety through in vivo testing methods .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride involves its ability to act as an electrophile in chemical reactions. The bromine atoms in the compound are highly reactive and can be substituted by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in the synthesis of complex molecules and in modifying biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Analysis of Sulfonyl Chlorides
| Compound Name | Molecular Formula | Substituents (Positions) | Key Properties/Applications |
|---|---|---|---|
| 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride | C₇H₅Br₂ClO₂S | Br (4), -CH₂Br (2) | Dual bromine sites for functionalization; used in Suzuki couplings and alkylation reactions . |
| 4-Bromo-3-chloro-2-fluorobenzenesulfonyl chloride () | C₆H₂BrClFO₂S | Br (4), Cl (3), F (2) | High electronegativity due to Cl/F; used in medicinal chemistry for sulfonamide synthesis . |
| 4-Bromo-2-(trifluoromethyl)benzenesulphonyl chloride () | C₇H₃BrClF₃O₂S | Br (4), -CF₃ (2) | Strong electron-withdrawing -CF₃ group enhances electrophilicity; applied in agrochemical synthesis . |
| 2-Bromo-4-chlorobenzenesulfonyl chloride () | C₆H₃BrClO₂S | Br (2), Cl (4) | Altered substituent positioning affects regioselectivity in coupling reactions . |
| 4-Bromobenzenesulfonyl chloride () | C₆H₄BrClO₂S | Br (4) | Simpler structure; widely used in polymer chemistry and as a sulfonating agent . |
Reactivity and Electronic Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The bromomethyl group (-CH₂Br) in the target compound is weakly electron-withdrawing compared to -CF₃ () but more reactive than methyl (-CH₃) due to bromine’s polarizability. This balance allows selective alkylation without excessive steric hindrance.
Steric Effects :
- The bromomethyl group in the target compound introduces moderate steric hindrance, enabling controlled nucleophilic attacks compared to bulkier groups like -CF₃ () or methoxy (-OCH₃) ().
Biological Activity
4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride can be represented as follows:
- IUPAC Name : 4-Bromo-2-(bromomethyl)benzenesulfonyl chloride
- Molecular Formula : C7H6Br2ClO2S
- Molecular Weight : 305.45 g/mol
The compound features a bromine atom and a sulfonyl chloride group, which are critical for its reactivity and biological interactions.
The biological activity of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles, potentially leading to the formation of biologically active derivatives.
Biological Activity
Research indicates that 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
- Anticancer Potential : Compounds containing bromine and sulfonyl groups have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various sulfonyl chlorides, 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Case Study: Anticancer Activity
A recent investigation into the anticancer properties of sulfonyl chlorides found that 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
